An In-depth Technical Guide to the Structural Elucidation of 3-hydroxy-N-phenylbenzamide
An In-depth Technical Guide to the Structural Elucidation of 3-hydroxy-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of 3-hydroxy-N-phenylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. By integrating foundational principles with field-proven insights, this guide serves as a practical resource for characterizing benzanilide derivatives and other small molecules. All discussions are grounded in authoritative references, and detailed experimental protocols are provided for reproducibility.
Introduction: The Significance of 3-hydroxy-N-phenylbenzamide
3-hydroxy-N-phenylbenzamide is a member of the benzanilide class of organic compounds, which are characterized by an amide linkage between a benzoic acid and an aniline moiety. Benzanilides are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility. For instance, various substituted N-phenylbenzamide derivatives have been investigated for their potential as antiparasitic agents. The specific placement of the hydroxyl group at the 3-position of the benzoyl ring in 3-hydroxy-N-phenylbenzamide can significantly influence its physicochemical properties, including solubility, hydrogen bonding capabilities, and receptor-binding interactions.
Accurate structural elucidation is the bedrock of all subsequent research and development activities. It confirms the identity of the synthesized or isolated compound, provides insights into its three-dimensional conformation, and allows for the rational design of analogs with improved properties. This guide will systematically explore the application of modern analytical techniques to unequivocally determine the structure of 3-hydroxy-N-phenylbenzamide.
The Elucidation Workflow: A Multi-faceted Approach
The structural elucidation of a novel or synthesized compound is a systematic process of gathering and interpreting evidence from various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment. Our workflow is designed to be a self-validating loop, where the results from one technique corroborate the findings of another.
Caption: Workflow for the structural elucidation of 3-hydroxy-N-phenylbenzamide.
Synthesis and Purification
A common synthetic route to 3-hydroxy-N-phenylbenzamide involves the amidation of 3-hydroxybenzoic acid with aniline. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the amine.
Synthesis Protocol: 3-hydroxybenzoyl chloride and subsequent amidation
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Activation of 3-hydroxybenzoic acid: To a solution of 3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is typically performed at room temperature and monitored for the cessation of gas evolution.
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Amidation: In a separate flask, dissolve aniline in an aprotic solvent containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a scavenger for the HCl byproduct. Cool the aniline solution in an ice bath.
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Reaction: Slowly add the freshly prepared 3-hydroxybenzoyl chloride solution to the cooled aniline solution with vigorous stirring.
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Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid to remove excess aniline and base, followed by a wash with a dilute base to remove any unreacted 3-hydroxybenzoic acid. The organic layer is then dried and the solvent removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 3-hydroxy-N-phenylbenzamide.[1]
Spectroscopic Characterization
Disclaimer: As of the writing of this guide, a comprehensive, publicly available experimental dataset for 3-hydroxy-N-phenylbenzamide is not readily accessible. Therefore, the following spectral interpretations are based on predictive models and data from closely related structural analogs, such as N-phenylbenzamide and substituted 2-hydroxy-N-phenylbenzamides.[2][3] This approach demonstrates the principles of spectral interpretation that would be applied to the actual experimental data.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Expected IR Absorptions for 3-hydroxy-N-phenylbenzamide:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| ~3400-3200 | O-H stretch | Phenolic -OH | Strong, broad |
| ~3300 | N-H stretch | Amide | Medium, sharp |
| ~3100-3000 | C-H stretch | Aromatic | Medium |
| ~1650 | C=O stretch | Amide (Amide I band) | Strong, sharp |
| ~1600, ~1480 | C=C stretch | Aromatic ring | Medium to strong, sharp |
| ~1540 | N-H bend | Amide (Amide II band) | Medium |
| ~1250 | C-O stretch | Phenolic -OH | Strong |
Causality of Spectral Features:
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The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.
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The position of the C=O (Amide I) band is sensitive to the electronic environment and hydrogen bonding.
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The N-H bending (Amide II) band is a characteristic feature of secondary amides.
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The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule as a whole.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | N-H | Amide protons are typically deshielded and appear as singlets. |
| ~9.7 | Singlet | 1H | O-H | Phenolic protons are acidic and their chemical shift can be concentration-dependent. |
| ~7.7 | Doublet | 2H | H-2', H-6' | Protons on the N-phenyl ring ortho to the amide nitrogen. |
| ~7.4-7.1 | Multiplet | 7H | Aromatic H | Overlapping signals from the remaining protons on both aromatic rings. |
Key Interpretive Points:
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The use of a deuterated solvent like DMSO-d₆ is common for amides due to their often limited solubility in less polar solvents like CDCl₃.
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The exact chemical shifts and coupling constants for the aromatic protons would be determined from a high-resolution spectrum and could be further elucidated using 2D NMR techniques. The protons on the 3-hydroxyphenyl ring are expected to show a more complex splitting pattern due to their meta and ortho relationships.
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The integration of the signals confirms the number of protons in each environment.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The amide carbonyl carbon is highly deshielded. |
| ~158 | C-OH | The carbon attached to the hydroxyl group is deshielded. |
| ~140 | C-1' | The carbon of the N-phenyl ring attached to the nitrogen. |
| ~136 | C-1 | The carbon of the benzoyl ring attached to the carbonyl group. |
| ~130-115 | Aromatic C | The remaining aromatic carbons. |
Self-Validation through 2D NMR:
To definitively assign the proton and carbon signals and establish connectivity, a suite of 2D NMR experiments would be employed:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are on adjacent carbons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Caption: Key connectivities in 3-hydroxy-N-phenylbenzamide to be confirmed by 2D NMR.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.[6] For 3-hydroxy-N-phenylbenzamide (C₁₃H₁₁NO₂), the expected molecular weight is 213.23 g/mol .
Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺˙): A peak at m/z = 213, corresponding to the intact molecule with one electron removed.
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Key Fragmentation Pathways:
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α-cleavage: Cleavage of the bond between the benzoyl carbonyl carbon and the phenyl ring, leading to a benzoyl cation (C₆H₅CO⁺) at m/z = 105.
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Amide bond cleavage: Cleavage of the amide bond can lead to fragments corresponding to the 3-hydroxybenzoyl cation (HOC₆H₄CO⁺) at m/z = 121 and the anilino radical cation.
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Further fragmentation of the aromatic rings can also occur.
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The fragmentation pattern provides a "fingerprint" that can be compared with libraries of known compounds and helps to confirm the proposed structure.[6]
Definitive Structural Confirmation: Single-Crystal X-ray Diffraction
While spectroscopic methods provide powerful evidence for the structure of a molecule in solution or in the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[7]
The Rationale for X-ray Crystallography
This technique is the gold standard for structural elucidation as it provides precise information on:
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Connectivity: The exact bonding arrangement of all atoms.
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Bond lengths and angles: Precise geometric parameters of the molecule.
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Conformation: The three-dimensional shape of the molecule in the crystal lattice.
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Intermolecular interactions: How the molecules pack together in the solid state, revealing hydrogen bonding networks and other non-covalent interactions.
Experimental Protocol: From Crystal to Structure
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Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.
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Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is collected.
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Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
The final output is a detailed three-dimensional model of the molecule, which serves as the ultimate confirmation of the structure deduced from spectroscopic data.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 3-hydroxy-N-phenylbenzamide, as outlined in this guide, is a process of synergistic analysis. No single technique provides the complete picture, but together, they form a robust and self-validating workflow. Infrared spectroscopy rapidly identifies the key functional groups. NMR spectroscopy, particularly with 2D techniques, maps out the intricate carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. Finally, single-crystal X-ray diffraction offers the definitive and unambiguous three-dimensional structure. This integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for any further research or development involving this and other related molecules.
References
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
ResearchGate. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]
-
(n.d.). 1 - Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (2014). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
PMC. (n.d.). Proximity Effects in Mass Spectra of Benzanilides. Retrieved from [Link]
-
ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]
Sources
- 1. Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. wjbphs.com [wjbphs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
